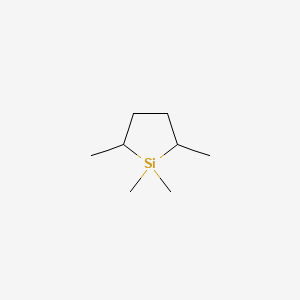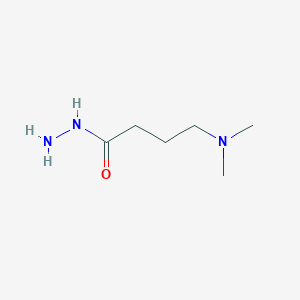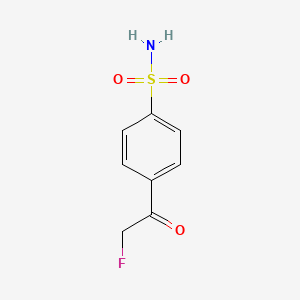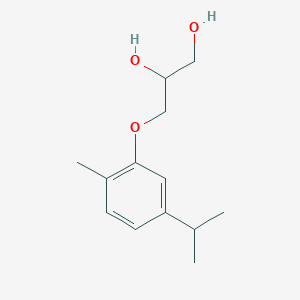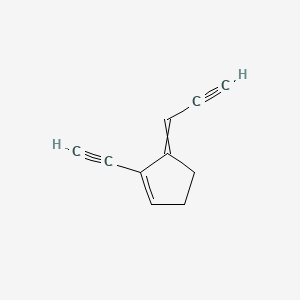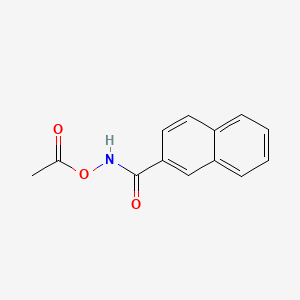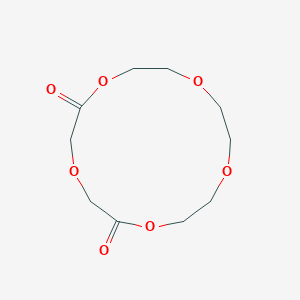
1,4,7,10,13-Pentaoxacyclopentadecane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13-Pentaoxacyclopentadecane-2,6-dione is a chemical compound with the molecular formula C10H16O7. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Preparation Methods
The synthesis of 1,4,7,10,13-Pentaoxacyclopentadecane-2,6-dione typically involves the cyclization of linear polyether precursors. One common method is the reaction of diethylene glycol with formaldehyde under acidic conditions to form the cyclic ether. Industrial production methods often involve similar cyclization reactions but on a larger scale, with careful control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,4,7,10,13-Pentaoxacyclopentadecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
1,4,7,10,13-Pentaoxacyclopentadecane-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions, facilitating the transfer of reactants between different phases.
Biology: Crown ethers, including this compound, are used in the study of ion transport across biological membranes due to their ability to complex with metal cations.
Medicine: Research is ongoing into the use of crown ethers in drug delivery systems, where they can help transport drugs across cell membranes.
Mechanism of Action
The mechanism of action of 1,4,7,10,13-Pentaoxacyclopentadecane-2,6-dione involves its ability to form stable complexes with metal cations. The ether oxygen atoms in the ring structure coordinate with the cation, effectively “trapping” it within the ring. This complexation can alter the chemical properties of the cation, making it more reactive or facilitating its transport across membranes .
Comparison with Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane-2,6-dione is similar to other crown ethers such as 12-crown-4, 18-crown-6, and dibenzo-18-crown-6. its unique ring size and the presence of five ether oxygen atoms give it distinct complexation properties. For example, it has a higher affinity for smaller cations like sodium and potassium compared to larger crown ethers .
Similar Compounds
- 12-crown-4
- 18-crown-6
- Dibenzo-18-crown-6
Properties
CAS No. |
63689-58-7 |
|---|---|
Molecular Formula |
C10H16O7 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
1,4,7,10,13-pentaoxacyclopentadecane-2,6-dione |
InChI |
InChI=1S/C10H16O7/c11-9-7-15-8-10(12)17-6-4-14-2-1-13-3-5-16-9/h1-8H2 |
InChI Key |
VZQIFKKNEBHXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(=O)COCC(=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


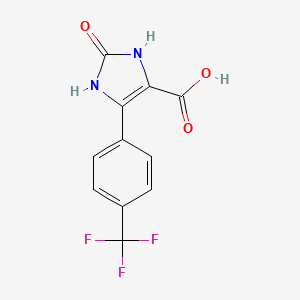
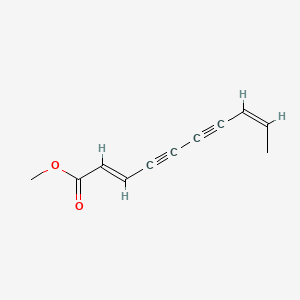
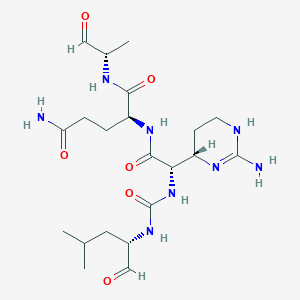
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)
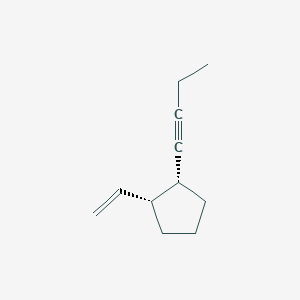
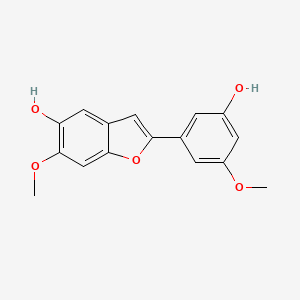
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
